molecular formula C15H15NO2 B3060543 N-(3-methoxyphenyl)-2-phenylacetamide CAS No. 50916-19-3

N-(3-methoxyphenyl)-2-phenylacetamide

Cat. No. B3060543
CAS RN: 50916-19-3
M. Wt: 241.28 g/mol
InChI Key: XTRFKRQPUNYSMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N′-[(4-hydroxy-3-methoxyphenyl)methylidene]2-aminobenzohydrazide (H-AHMB)” was performed by condensing O-vanillin with 2-aminobenzohydrazide .

Scientific Research Applications

Synthesis and Analytical Characterizations

N-(3-methoxyphenyl)-2-phenylacetamide has been studied in the context of synthesizing and analyzing new psychoactive substances. Wallach et al. (2016) described the synthesis of various N-alkyl-arylcyclohexylamines, including derivatives related to N-(3-methoxyphenyl)-2-phenylacetamide. These compounds were characterized using gas chromatography, mass spectrometry, and other analytical techniques, contributing to the identification of new substances of abuse (Wallach et al., 2016).

Catalytic Hydrogenation in Green Synthesis

Zhang Qun-feng (2008) investigated the use of N-(3-Amino-4-methoxyphenyl)acetamide, a close derivative, in the production of azo disperse dyes. This study highlighted a green synthesis approach using novel catalytic hydrogenation methods, demonstrating the compound's relevance in environmentally friendly chemical processes (Zhang Qun-feng, 2008).

Pharmacological Characterizations

In pharmacological research, substances related to N-(3-methoxyphenyl)-2-phenylacetamide have been characterized for their potential effects. Colestock et al. (2018) conducted a study on 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and its analogues, examining their affinity for central nervous system receptors including the N-methyl-D-aspartate receptor (NMDAR). These findings are crucial for understanding the pharmacological profiles of such compounds (Colestock et al., 2018).

Evaluation as Potential Anticancer Agents

Research by Mohammadi-Farani et al. (2014) on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives explored their potential as anticancer agents. This study assessed the cytotoxicity of these compounds against various cancer cell lines, contributing to the ongoing search for novel cancer therapies (Mohammadi-Farani et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, “4-Methoxyphenol”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-9-5-8-13(11-14)16-15(17)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRFKRQPUNYSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355269
Record name N-(3-methoxyphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-phenylacetamide

CAS RN

50916-19-3
Record name N-(3-methoxyphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
LNS Konidena, SK Boda, SK Chettu, K Sorra… - Research on Chemical …, 2018 - Springer
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives 3(au) were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine …
Number of citations: 2 link.springer.com
F Ferlenghi, M Mari, G Gobbi, GM Elisi, M Mor… - …, 2021 - Wiley Online Library
The MT 2 ‐selective melatonin receptor ligand UCM765 (N‐(2‐((3‐methoxyphenyl)(phenyl)amino)ethyl)acetamide), showed interesting sleep inducing, analgesic and anxiolytic …
NC Mamillapalli, G Sekar - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
A palladium catalyst is used to synthesize 2,N‐diphenylacetamides and α‐hydroxy amides from readily available α‐keto amides by chemoselective reductive deoxygenation and …
Number of citations: 26 onlinelibrary.wiley.com
R Amoroso, L De Lellis, R Florio, N Moreno… - Pharmaceuticals, 2022 - mdpi.com
The antiproliferative effects played by benzothiazoles in different cancers have aroused the interest for these molecules as promising antitumor agents. In this work, a library of …
Number of citations: 2 www.mdpi.com
NC Mamillapalli, G Sekar - RSC advances, 2014 - pubs.rsc.org
The metal and ligand free chemoselective reduction of the keto group and complete reduction of the both keto and amide groups of α-keto amide with hydrosilanes using …
Number of citations: 33 pubs.rsc.org
F Hao, Z Gu, G Liu, W Yao, H Jiang… - European Journal of …, 2019 - Wiley Online Library
A catalyst‐ and additive‐free chemoselective transfer hydrogenation of α‐keto amides to α‐hydroxy amides is easily achieved by using sodium formate as a hydrogen source. The utility …
A Muthukumar, GN Rao, G Sekar - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
Zn(OTf)2-catalyzed synthesis of 3,3′-bisindolyl acetamides from α-keto amides is developed. Both aromatic α-keto amides substituted with electron-donating as well as -withdrawing …
Number of citations: 12 pubs.rsc.org
GN Rao, G Sekar - The Journal of Organic Chemistry, 2023 - ACS Publications
An efficient, commercially available, and reusable copper-oxide nanoparticle (CuO-NPs) and (R)-(−)-DTBM SEGPHOS catalyzed chemo- and enantioselective reduction of α-keto …
Number of citations: 4 pubs.acs.org
A Muthukumar, G Sekar - The Journal of Organic Chemistry, 2018 - ACS Publications
A mild and operationally simple Friedel–Crafts hydroxyalkylation of indoles with α-keto amides was developed for the first time by using catalytic amount of K 3 PO 4 and nBu 4 NBr in …
Number of citations: 22 pubs.acs.org
NC Mamillapalli, G Sekar - publications.iitm.ac.in
www.rsc.org/advances Page 1 www.rsc.org/advances RSC Advances This is an Accepted Manuscript, which has been through the Royal Society of Chemistry peer review process and …
Number of citations: 0 publications.iitm.ac.in

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